molecular formula C18H23BN2O2S B13359238 4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13359238
M. Wt: 342.3 g/mol
InChI Key: RYOXLDXCIDGKKJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine core and introduce the phenylthio and dioxaborolan groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, especially in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(phenylthio)pyrimidine: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the phenylthio group, which may reduce its biological activity.

Uniqueness

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of both the phenylthio and dioxaborolan groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for diverse applications in synthesis, research, and industry.

Properties

Molecular Formula

C18H23BN2O2S

Molecular Weight

342.3 g/mol

IUPAC Name

4,6-dimethyl-2-phenylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C18H23BN2O2S/c1-12-15(19-22-17(3,4)18(5,6)23-19)13(2)21-16(20-12)24-14-10-8-7-9-11-14/h7-11H,1-6H3

InChI Key

RYOXLDXCIDGKKJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)SC3=CC=CC=C3)C

Origin of Product

United States

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